- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,
Cas no 932741-19-0 (Propargyl-PEG3-amine)

Propargyl-PEG3-amine structure
Nombre del producto:Propargyl-PEG3-amine
Número CAS:932741-19-0
MF:C9H17NO3
Megavatios:187.236182928085
MDL:MFCD20720810
CID:4660099
PubChem ID:57871953
Propargyl-PEG3-amine Propiedades químicas y físicas
Nombre e identificación
-
- Propargyl-PEG3-amine
- Propargyl-PEG3-N3
- Propyne-PEG3-NH2
- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
- Propyne-PEG3-amine
- Propargyl-PEG3-NH2
- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine
- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)
- 932741-19-0
- SY273036
- HC inverted exclamation markOC-CH2-PEG3-NH2
- MFCD20720810
- DB-163690
- AKOS040743800
- Alkyne-PEG3-amine
- C90692
- HY-140033
- BS-33229
- SCHEMBL4122804
- EN300-1602486
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine
- Alkyne-PEG3-NH2
- R01-0251
- BP-21683
- MREICTHRFCQNJR-UHFFFAOYSA-N
- CS-0114325
- Alkyne-PEG3-N3
- 932741-18-9
- LCZC2646
- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE
-
- MDL: MFCD20720810
- Renchi: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
- Clave inchi: MREICTHRFCQNJR-UHFFFAOYSA-N
- Sonrisas: O(CCOCC#C)CCOCCN
Atributos calculados
- Calidad precisa: 187.12084340 g/mol
- Masa isotópica única: 187.12084340 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 9
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 53.7
- Peso molecular: 187.24
- Xlogp3: -1
Propiedades experimentales
- Denso: 1.0±0.1 g/cm3
- Punto de ebullición: 267.4±25.0 °C at 760 mmHg
- Punto de inflamación: 114.0±16.8 °C
- Presión de vapor: 0.0±0.5 mmHg at 25°C
Propargyl-PEG3-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-PEG3-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 1g |
¥567.00 | 2024-04-24 | |
Chemenu | CM340080-1g |
Propargyl-PEG3-amine |
932741-19-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1054439-5g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 5g |
$240 | 2024-06-06 | |
MedChemExpress | HY-140033-50mg |
Propargyl-PEG3-amine |
932741-19-0 | ≥98.0% | 50mg |
¥100 | 2024-07-20 | |
eNovation Chemicals LLC | Y1054439-1g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 1g |
$95 | 2024-06-06 | |
Bestfluorodrug | YFL00286-5.0g |
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |
932741-19-0 | 97% | 5.0g |
¥4630 | 2023-01-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 250mg |
¥184.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 250mg |
¥248.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 1g |
¥362.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 100mg |
¥137.0 | 2024-07-19 |
Propargyl-PEG3-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C
Referencia
- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza VirusesJournal of Medicinal Chemistry, 2016, 59(13), 6303-6312,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
Referencia
- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water
Referencia
- Synthesis of Novel Glycolipid Agonists of the Protein CD1d2010, , ,,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt
Referencia
- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reactionJournal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
Referencia
- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PETMacromolecular Bioscience, 2014, 14(10), 1396-1405,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
Referencia
- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; 36 h, rt
1.2 Reagents: Water ; 36 h, rt
Referencia
- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloadditionChemical Communications (Cambridge, 2007, (7), 695-697,
Métodos de producción 9
Condiciones de reacción
Referencia
- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
Referencia
- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition StudiesBioconjugate Chemistry, 2009, 20(12), 2364-2370,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 12 h, rt
1.2 Solvents: Water ; 12 h, rt
Referencia
- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Water ; overnight, rt → 50 °C
1.2 Solvents: Water ; overnight, rt → 50 °C
Referencia
- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt
Referencia
- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- H-Rubies, a new family of red emitting fluorescent pH sensors for living cellsChemical Science, 2015, 6(10), 5928-5937,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt
1.2 Reagents: Water ; 48 h, rt
1.2 Reagents: Water ; 48 h, rt
Referencia
- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid ScreeningMolecules, 2013, 18(9), 11639-11657,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
Referencia
- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt
Referencia
- Glycosylated polypeptide and its preparing method and application, China, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referencia
- A MedChem toolbox for cereblon-directed PROTACsMedChemComm, 2019, 10(6), 1037-1041,
Propargyl-PEG3-amine Raw materials
Propargyl-PEG3-amine Preparation Products
Propargyl-PEG3-amine Literatura relevante
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
5. Back matter
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932741-19-0)Propargyl-PEG3-amine

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):364.0/1273.0